2-(benzylthio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide
Description
Historical Context and Development
The development of this compound aligns with broader trends in heterocyclic acetamide synthesis, particularly in the design of dioxin-containing molecules. While direct historical records are limited, related compounds such as 2-(4-(isopropylthio)phenyl)-N-(octahydrobenzo[b]dioxin-6-yl)acetamide (CAS: Not listed) and 3,4-difluoro-N-(octahydrobenzo[b]dioxin-6-yl)benzamide (CAS: Not listed) have been explored for their pharmacological potential. These efforts highlight the strategic modification of dioxin systems to enhance bioactivity.
Chemical Classification and Nomenclature
Structural Breakdown :
- Functional Groups :
Classification :
Structural Significance in Heterocyclic Chemistry
The compound’s structure integrates three key motifs:
- Octahydrobenzo[b]dioxin :
- A fused bicyclic system with oxygen atoms at positions 1 and 4, conferring planarity and aromaticity.
- Observed in related compounds for enhancing metabolic stability and receptor binding.
Benzylthio Group :
Acetamide Linkage :
Overview of Academic Research Focus
Research on this compound and its analogs has centered on:
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-benzylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3S/c19-17(12-22-11-13-4-2-1-3-5-13)18-14-6-7-15-16(10-14)21-9-8-20-15/h1-5,14-16H,6-12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZNPSMMZWPWLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)CSCC3=CC=CC=C3)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach is to use 2,3-dihydroxybenzoic acid as the initial material. The phenolic hydroxyl groups are alkylated, followed by azidation of the carboxylic acid. Subsequent Curtius rearrangement, hydrolysis, and salification yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The benzylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols or amines can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylthio group can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives.
Scientific Research Applications
2-(benzylthio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and inhibition.
Mechanism of Action
The mechanism by which 2-(benzylthio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for various biological processes. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various downstream effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydrobenzo[b][1,4]dioxin-6-yl derivatives: These compounds share the dihydrobenzo[b][1,4]dioxin moiety and exhibit similar chemical behavior.
Benzylthio derivatives: Compounds with a benzylthio group can undergo similar reactions and have comparable applications.
Uniqueness
What sets 2-(benzylthio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide apart is the combination of the benzylthio group and the octahydrobenzo[b][1,4]dioxin moiety. This unique structure imparts distinct reactivity and potential for diverse applications in scientific research and industry .
Biological Activity
2-(Benzylthio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula:
- Molecular Formula : CHNOS
- Molecular Weight : 277.38 g/mol
The presence of the benzylthio group and the octahydrobenzo[b][1,4]dioxin moiety suggests potential interactions with various biological targets.
Antidepressant Activity
Recent studies have highlighted the antidepressant-like effects of compounds similar to this compound. For instance, derivatives containing benzothiazole and benzoxazole structures were shown to exhibit high binding affinities for serotonin receptors (5-HT1A and 5-HT2A), which are critical in mood regulation. One study reported that certain derivatives had Ki values of 17 nM for 5-HT1A and 0.71 nM for 5-HT2A receptors, correlating with significant reductions in immobility time in behavioral tests like the forced swimming test (FST) and tail suspension test (TST) .
Antitumor Activity
Compounds structurally related to this compound have demonstrated antitumor properties. Research involving various human lung cancer cell lines (A549, HCC827, NCI-H358) indicated that certain derivatives could inhibit cell proliferation effectively. The most active compounds showed IC50 values ranging from 6.26 μM to 20.46 μM in different assay formats .
| Compound | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| Compound 5 | A549 | 6.26 ± 0.33 | 2D |
| Compound 6 | HCC827 | 20.46 ± 8.63 | 3D |
| Compound 9 | NCI-H358 | 16.00 ± 9.38 | 3D |
These findings suggest that modifications to the core structure can enhance antitumor efficacy while maintaining low toxicity profiles.
The proposed mechanisms through which these compounds exert their biological effects include:
- Serotonergic Modulation : By interacting with serotonin receptors, these compounds may influence neurotransmitter levels associated with mood disorders.
- DNA Intercalation : Some derivatives have shown the ability to bind to DNA, potentially disrupting cancer cell proliferation by interfering with replication processes .
Case Study 1: Antidepressant Evaluation
In a comparative study, a series of benzothiazole derivatives were synthesized and evaluated for their antidepressant potential using the FST and TST models. The results indicated that compounds with structural similarities to our compound exhibited significant antidepressant-like behavior, supporting further investigation into their therapeutic applications .
Case Study 2: Antitumor Activity Assessment
Another study focused on evaluating the antitumor activities of various derivatives against multiple cancer cell lines using both MTS cytotoxicity assays and BrdU proliferation assays. The results confirmed that specific modifications could lead to enhanced activity against lung cancer cells while minimizing adverse effects on normal cells .
Q & A
Q. What are the key steps in synthesizing 2-(benzylthio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with functionalization of the octahydrobenzo[b][1,4]dioxin core. Key steps include:
- Thioether formation : Benzylthio groups are introduced via nucleophilic substitution or thiol-ene reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation .
- Amide coupling : Carbodiimide-mediated coupling (e.g., EDC/HOBt) is used to attach the acetamide moiety, requiring precise stoichiometric ratios and anhydrous conditions .
- Purification : Chromatography (e.g., flash column) or recrystallization in solvents like ethanol removes impurities .
Optimization focuses on temperature control (reflux vs. microwave-assisted heating for faster kinetics ), solvent selection (polar aprotic solvents like DMF for improved solubility ), and reaction monitoring via TLC or HPLC .
Basic Characterization
Q. Which analytical techniques are essential for characterizing this compound and verifying its structural integrity?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the dioxane ring and benzylthio group orientation. Aromatic protons in the benzyl group typically appear as multiplets at δ 7.2–7.4 ppm, while dioxane protons resonate as doublets near δ 4.2–4.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ ion at m/z ~430) .
- Infrared (IR) Spectroscopy : Stretching frequencies for amide C=O (~1650 cm⁻¹) and thioether C-S (~650 cm⁻¹) confirm functional groups .
Advanced Synthesis Optimization
Q. How can researchers optimize the synthesis yield of this compound when scaling up reactions?
- Solvent Optimization : Replace low-boiling solvents (e.g., DCM) with high-boiling alternatives (e.g., DMF) to maintain reaction homogeneity at larger volumes .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hrs to 2 hrs) and improves yield by 15–20% through uniform heating .
- Catalyst Screening : Test palladium or copper catalysts for thioether formation to reduce side reactions .
Advanced Computational Studies
Q. What computational methods predict the compound's interaction with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinases) by analyzing binding affinities to active sites. The benzylthio group may exhibit hydrophobic interactions with residues like Leu273 in COX-2 .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with activity using descriptors like logP and polar surface area .
Advanced Data Contradictions
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Assay Validation : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times to minimize variability .
- Impurity Profiling : Use LC-MS to quantify by-products (e.g., oxidized sulfone derivatives) that may interfere with activity .
- Dose-Response Curves : Perform EC₅₀/IC₅₀ comparisons under identical buffer conditions (pH 7.4 vs. 6.5) .
Advanced Impurity Analysis
Q. What strategies isolate and identify synthetic impurities or by-products?
- HPLC-DAD/ELSD : Gradient elution (e.g., 10–90% acetonitrile in water) separates impurities with retention times <2 minutes from the main peak .
- Isolation via Prep-TLC : Silica gel plates (20 × 20 cm) with ethyl acetate/hexane (3:7) isolate sulfoxide by-products for NMR analysis .
Basic Structural Motifs
Q. What structural motifs contribute to its potential bioactivity?
- Dioxane Ring : Enhances metabolic stability by reducing cytochrome P450-mediated oxidation .
- Benzylthio Group : Participates in π-π stacking with aromatic residues in target proteins .
- Acetamide Linker : Facilitates hydrogen bonding with catalytic lysine or serine residues .
Advanced Stability Studies
Q. How should researchers design stability studies under various physiological conditions?
- Forced Degradation : Expose the compound to 0.1 M HCl (40°C, 24 hrs) and UV light (254 nm, 48 hrs) to simulate gastric and photolytic conditions .
- HPLC Monitoring : Track degradation products (e.g., hydrolyzed amide bonds) using a C18 column and phosphate buffer .
Basic Solubility & Formulation
Q. What are the solubility properties of this compound, and what formulation strategies improve bioavailability?
- Solubility : Poor aqueous solubility (<10 µg/mL) due to high logP (~3.5). Use co-solvents like PEG-400 or cyclodextrin inclusion complexes .
- Prodrug Design : Introduce phosphate esters at the amide nitrogen to enhance intestinal absorption .
Advanced Target Validation
Q. How can researchers validate target engagement in cellular assays?
- Competitive Binding Assays : Use fluorescent probes (e.g., FITC-labeled analogs) to quantify displacement in live cells via flow cytometry .
- CRISPR Knockouts : Generate HEK293 cells lacking the putative target (e.g., kinase X) to confirm activity loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
